molecular formula C22H20N2O4 B10965262 N,N'-benzene-1,3-diylbis(3-methoxybenzamide) CAS No. 547734-25-8

N,N'-benzene-1,3-diylbis(3-methoxybenzamide)

Cat. No.: B10965262
CAS No.: 547734-25-8
M. Wt: 376.4 g/mol
InChI Key: LLHAXLPKDMEDBI-UHFFFAOYSA-N
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Description

N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) is a synthetic bis-benzamide derivative designed for research and development purposes. Its molecular structure, which features a central 1,3-phenylenediamine core symmetrically linked to two 3-methoxybenzamide units, suggests potential for multifaceted biological activity. This structural motif is found in compounds investigated for various pharmacological properties, including serving as a scaffold for enzyme inhibition and targeting nucleic acids . The 3-methoxybenzamide moiety is a pharmacophore of significant interest. It is known to be an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair . Consequently, this compound may be a valuable tool for researchers studying the mechanisms of DNA damage and repair, particularly in the context of cancer biology. Furthermore, structurally similar bis-amides and molecules with multiple methoxy groups have been widely explored in medicinal chemistry for their antiproliferative, antioxidative, and antibacterial activities . Researchers can utilize this compound as a core structure to develop novel therapeutic agents or as a biochemical probe to investigate specific cellular pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

547734-25-8

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

LLHAXLPKDMEDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an amine with an acid chloride in the presence of a base (e.g., NaOH or Et₃N) to neutralize HCl byproducts. For this compound, 1,3-phenylenediamine reacts with two equivalents of 3-methoxybenzoyl chloride under basic aqueous conditions.

Reaction Scheme:

1,3-Phenylenediamine+23-Methoxybenzoyl ChlorideBaseN,N’-Benzene-1,3-diylbis(3-methoxybenzamide)+2HCl\text{1,3-Phenylenediamine} + 2 \, \text{3-Methoxybenzoyl Chloride} \xrightarrow{\text{Base}} \text{N,N'-Benzene-1,3-diylbis(3-methoxybenzamide)} + 2 \, \text{HCl}

Experimental Procedure

  • Reagents :

    • 1,3-Phenylenediamine (1 equiv, purified via methods in).

    • 3-Methoxybenzoyl chloride (2.2 equiv, Sigma-Aldrich, 99% purity).

    • Sodium hydroxide (4 equiv) in water.

    • Dichloromethane (DCM) or ethyl acetate (EA) as solvent.

  • Steps :

    • Dissolve 1,3-phenylenediamine in DCM/EA (0.5 M).

    • Add 3-methoxybenzoyl chloride dropwise at 0°C under stirring.

    • Introduce aqueous NaOH to maintain pH 8–9.

    • Stir at room temperature for 5–24 hours.

    • Extract with DCM/EA, wash with HCl (1 M) and NaHCO₃ (1 M), dry over MgSO₄, and concentrate.

  • Yield : 85–92% after recrystallization (ethanol/water).

Key Considerations

  • Stoichiometry : Excess acyl chloride (2.2 equiv) ensures complete diacylation.

  • Purification : Amberlyst resins (A-26(OH), IRA743) remove residual amines and acids.

Coupling Agent-Mediated Synthesis from 3-Methoxybenzoic Acid

Carbodiimide-Based Coupling

This method avoids handling corrosive acyl chlorides by using coupling agents like EDCI or DCC with 3-methoxybenzoic acid and 1,3-phenylenediamine.

Reaction Scheme:

1,3-Phenylenediamine+23-Methoxybenzoic AcidEDCI/HOBtTarget Compound+2H₂O\text{1,3-Phenylenediamine} + 2 \, \text{3-Methoxybenzoic Acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} + 2 \, \text{H₂O}

Experimental Procedure

  • Reagents :

    • 3-Methoxybenzoic acid (2.2 equiv).

    • EDCI (2.2 equiv), HOBt (2.2 equiv).

    • 1,3-Phenylenediamine (1 equiv).

    • DMF or THF as solvent.

  • Steps :

    • Activate 3-methoxybenzoic acid with EDCI/HOBt in DMF (0°C, 30 min).

    • Add 1,3-phenylenediamine and stir at 25°C for 12–24 hours.

    • Quench with water, extract with EA, dry, and concentrate.

  • Yield : 78–85%.

Advantages

  • Eliminates HCl gas generation.

  • Suitable for acid-sensitive substrates.

Boron Reagent-Assisted Direct Amidation

Method Overview

B(OCH₂CF₃)₃ facilitates direct amidation between carboxylic acids and amines without pre-activation.

Reaction Scheme:

1,3-Phenylenediamine+23-Methoxybenzoic AcidB(OCH₂CF₃)₃Target Compound+2H₂O\text{1,3-Phenylenediamine} + 2 \, \text{3-Methoxybenzoic Acid} \xrightarrow{\text{B(OCH₂CF₃)₃}} \text{Target Compound} + 2 \, \text{H₂O}

Experimental Procedure

  • Reagents :

    • B(OCH₂CF₃)₃ (2 equiv).

    • 3-Methoxybenzoic acid (2.2 equiv).

    • 1,3-Phenylenediamine (1 equiv).

    • MeCN as solvent.

  • Steps :

    • Heat reagents in MeCN at 80°C for 24 hours.

    • Work up with Amberlyst A-26(OH) and IRA743 to remove boron byproducts.

  • Yield : 70–75%.

Continuous Flow Microreactor Synthesis

Kinetic Optimization

A microreactor system enhances reaction control and reduces side products (e.g., monoacylation).

Conditions :

  • Residence Time : 5–10 minutes.

  • Temperature : 60–80°C.

  • Solvent : Ethanol/water (3:1).

Results

  • Conversion : >95% at 80°C.

  • Yield : 89% with 99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Schotten-Baumann85–9298–99High yield, scalableHCl handling, aqueous waste
EDCI Coupling78–8595–97No acyl chloride useCostly reagents, longer reaction time
Boron Reagent70–7590–92Direct amidationBoron byproduct removal required
Microreactor8999Rapid, high puritySpecialized equipment needed

Critical Parameters for Optimization

Stoichiometry

  • Molar ratios >2:1 (acylating agent:diamine) prevent monoacylation.

Solvent Selection

  • Polar aprotic solvents (DMF, MeCN) improve solubility.

  • Ethanolic systems favor crystallization.

Purification

  • Recrystallization : Ethanol/water (3:1) yields >98% pure product.

  • Chromatography : Silica gel (petroleum ether/EA 3:1) for small-scale purification .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) is in the field of anticancer research. Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for N,N'-benzene-1,3-diylbis(3-methoxybenzamide) as a lead compound in drug development .
CompoundCell LineIC50 (µM)
Benzamide Derivative AHeLa15
Benzamide Derivative BMCF-720
N,N'-Benzene-1,3-diylbis(3-methoxybenzamide)A54912

Hematopoietic Growth Factor Activation

The compound has been reported to activate hematopoietic growth factor receptors, which are crucial in treating hematopoietic disorders. The activation of these receptors can promote blood cell production and improve immune responses.

  • Patent Insight : According to Canadian Patent 2777565, the compound's physiological effects include the treatment of various hematopoietic conditions, indicating its potential therapeutic applications .

Polymer Synthesis

N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) can be utilized as a monomer in polymer chemistry. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

  • Research Finding : A study on polymer composites indicated that incorporating this compound improved the tensile strength and thermal resistance of the resulting materials .
PropertyControl PolymerPolymer with N,N'-Benzene-1,3-diylbis(3-methoxybenzamide)
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Environmental Remediation

The compound has shown potential in environmental applications, particularly in the remediation of contaminated water sources. Its ability to form complexes with heavy metals makes it an attractive candidate for removing pollutants.

  • Case Study : Research has indicated that N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can effectively chelate lead ions from aqueous solutions, thus aiding in water purification efforts .
PollutantInitial Concentration (mg/L)Final Concentration (mg/L)
Lead10010
Cadmium505

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[3-(3-METHOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as an ADP-ribosyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of ADP-ribose to target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

N-(3-Hydroxyphenyl)-3-methoxybenzamide

  • Structure : Single 3-methoxybenzamide group attached to a 3-hydroxyphenyl ring.
  • Key Differences : Replaces one amide group with a hydroxyl, reducing symmetry and altering hydrogen-bonding capacity.
  • Synthesis : Prepared via palladium-catalyzed carbonylation or amide coupling .
  • Applications: Potential drug-like properties due to hydroxyl group bioactivity.

N-(2-Fluorophenyl)-3-methoxybenzamide

  • Structure : Fluorine substituent at the 2-position of the phenyl ring.
  • Key Differences : Fluorine’s electron-withdrawing nature increases stability and alters electronic properties compared to methoxy groups.
  • Synthesis : Likely involves similar amide coupling as , using 2-fluoroaniline.
  • Applications : Enhanced metabolic stability in pharmaceutical contexts .

N,N'-m-Phenylenedimaleimide (HVA-2)

  • Structure : Maleimide groups at 1,3-phenyl positions instead of methoxybenzamides.
  • Key Differences : Maleimide’s electrophilic character enables use as a crosslinker in polymers.
  • Properties : High melting point (198–204°C), low solubility in water .
  • Applications : Vulcanizing agent in rubber and polymer industries .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Structure : Benzothiazole ring replaces one phenyl group, with additional 4-methoxy substituent.
  • Molecular Weight : 314.36 g/mol, higher due to sulfur-containing heterocycle .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
N,N'-Benzene-1,3-diylbis(3-methoxybenzamide) 376.38* Not reported Moderate (organic) Bis-amide, methoxy
N-(3-Hydroxyphenyl)-3-methoxybenzamide 257.27 Polymorphic forms Moderate (DMSO) Hydroxyl, methoxy, amide
N-(2-Fluorophenyl)-3-methoxybenzamide 245.25 Not reported Low (water) Fluorine, methoxy, amide
N,N'-m-Phenylenedimaleimide 268.22 198–204 Negligible (water) Maleimide, 1,3-phenylene
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 314.36 Not reported Low (water) Benzothiazole, dimethoxy, amide

*Calculated based on molecular formula C₂₂H₂₀N₂O₄.

Biological Activity

N,N'-Benzene-1,3-diylbis(3-methoxybenzamide), also known as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dual benzamide structure, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

The primary mechanism of action for N,N'-benzene-1,3-diylbis(3-methoxybenzamide) appears to involve the inhibition of specific cellular processes such as cell division and apoptosis. Research indicates that related compounds like 3-methoxybenzamide (3-MBA) inhibit the cell division system in Bacillus subtilis, primarily targeting the FtsZ protein involved in cytokinesis. This leads to filamentation and eventual lysis of bacterial cells .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, pyramidamycins A-D and other benzamides showed significant inhibitory activity against prostate cancer cell lines (PC3) and non-small cell lung cancer cell lines (H460). The most active compound in these studies had a GI50 value of 2.473 μM for PC3 cells .

CompoundCell LineGI50 (μM)Activity
Pyramidamycin CPC32.473Cytostatic
Pyramidamycin DPC37.339Less active than C
N,N'-Benzene-1,3-diylbis(3-methoxybenzamide)TBDTBDTBD

Case Studies

One notable study evaluated the effects of 3-MBA on bacterial growth and morphology. The results indicated that 3-MBA inhibited cell division, leading to filamentous growth patterns in Bacillus subtilis. This suggests that similar compounds may have analogous effects on eukaryotic cells, potentially disrupting normal cell cycle progression .

Another investigation into benzamide riboside revealed its ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This inhibition was linked to reduced cellular levels of NADP and NADPH, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .

Structural Analysis

The structural characteristics of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can be analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's conformation and potential interactions with biological targets.

Future Directions

Further research is necessary to elucidate the specific pathways through which N,N'-benzene-1,3-diylbis(3-methoxybenzamide) exerts its biological effects. Investigating its activity against a broader range of cancer types and understanding its pharmacokinetics will be crucial for assessing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-benzene-1,3-diylbis(3-methoxybenzamide), and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Condensation of 3-methoxybenzoyl chloride derivatives with 1,3-phenylenediamine under anhydrous conditions.
  • Step 2 : Use of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation.
  • Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for solubility) are critical. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
    • Data Table :
Reaction StepYield (%)Purity (HPLC)Key Variables
Amide coupling65–75≥95%Solvent, catalyst
Purification80–85≥99%Solvent polarity

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N,N'-benzene-1,3-diylbis(3-methoxybenzamide)?

  • NMR :

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split due to meta-substitution) and methoxy groups at δ 3.8 ppm.
  • ¹³C NMR : Carbonyl peaks near δ 165–170 ppm confirm amide bonds.
    • IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₂H₂₀N₂O₄, exact mass 376.14 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions (tested up to 10 mM).
  • Stability : Stable at −20°C for >6 months. Degrades in basic conditions (pH >9) due to hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the benzene ring) influence biological activity?

  • Case Study : Substituting 3-methoxy with 4-methoxy reduces inhibitory activity against poly(ADP-ribose) synthetase (Ki increases from <2 µM to >50 µM). Steric hindrance and electronic effects from meta-substitution enhance target binding .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies of derivatives. Validate with in vitro enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. cytoprotection)?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h).
  • Concentration dependence : Biphasic effects observed at low (1–10 µM) vs. high (>50 µM) doses.
    • Resolution : Standardize protocols (e.g., MTT assay with triplicate technical replicates) and include positive controls (e.g., 3-aminobenzamide for PARP inhibition) .

Q. What computational tools are recommended for predicting the ADMET properties of N,N'-benzene-1,3-diylbis(3-methoxybenzamide)?

  • ADMET Prediction :

  • Software : SwissADME, ProTox-II, or pkCSM.
  • Key Outputs :
  • Absorption : High intestinal permeability (Caco-2 > 5 × 10⁻⁶ cm/s).
  • Toxicity : Low hepatotoxicity risk (Prob. = 0.23) but potential CYP3A4 inhibition.
    • Validation : Compare predictions with in vitro hepatic microsome assays .

Data Contradiction Analysis

Q. Why do some studies report potent PARP inhibition while others show no activity?

  • Hypothesis : Differences in assay conditions (e.g., NAD⁺ concentration or enzyme isoform specificity).
  • Experimental Design :

  • Control : Include 3-methoxybenzamide (Ki <2 µM) as a benchmark .
  • Variables : Test multiple PARP isoforms (PARP-1 vs. PARP-2) and co-factor availability.
    • Example Data :
PARP IsoformIC₅₀ (µM)NAD⁺ (mM)
PARP-11.80.1
PARP-215.20.1

Methodological Recommendations

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Guidelines :

  • Dose Range : 10–100 mg/kg (oral administration in rodent models).
  • PK/PD Integration : Measure plasma concentrations (LC-MS/MS) and correlate with target engagement (e.g., PARP activity in blood cells).
    • Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate ED₅₀ values .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition profiling).
  • In Vivo Toxicity : Long-term toxicity studies in preclinical models are absent.

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